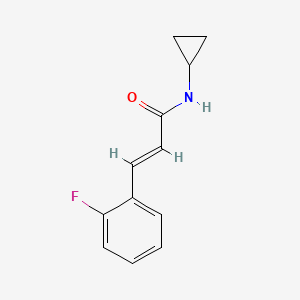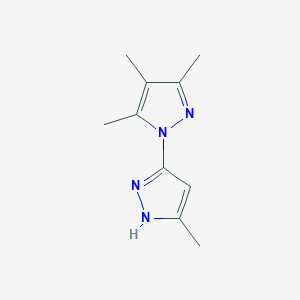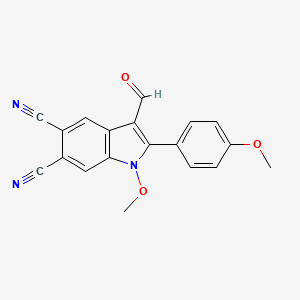![molecular formula C21H24N2O B11047887 2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11047887.png)
2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-フェニル-5-[2-(ピリジン-3-イル)ピペリジン-1-イル]ペント-3-イン-2-オールは、芳香族構造と複素環構造を組み合わせた複雑な有機化合物です。
準備方法
合成経路と反応条件
2-フェニル-5-[2-(ピリジン-3-イル)ピペリジン-1-イル]ペント-3-イン-2-オールの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、フェニルアセチレン誘導体とピリジニルピペリジン中間体のカップリングです。 反応条件は、通常、パラジウムや銅などの触媒の使用が必要であり、反応は酸化を防ぐために不活性雰囲気下で行われることが多いです .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が、より大規模に使用される場合があります。連続フローリアクターと自動システムの使用は、生産プロセスの効率と収率を高めることができます。さらに、結晶化やクロマトグラフィーなどの精製技術が採用され、高純度の化合物が得られます。
化学反応の分析
反応の種類
2-フェニル-5-[2-(ピリジン-3-イル)ピペリジン-1-イル]ペント-3-イン-2-オールは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化される可能性があります。
還元: 還元反応は、三重結合を二重結合または単結合に変換でき、異なる誘導体をもたらします。
置換: 芳香族環と複素環は、求電子置換反応と求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 活性炭上のパラジウム(Pd / C)または水素化リチウムアルミニウム(LiAlH4)を用いた水素化が、一般的な還元条件です。
置換: ハロゲン(Cl2、Br2)や求核剤(NH3、OH-)などの試薬は、制御された条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される場合がありますが、還元によりアルケンまたはアルカンが生成される可能性があります。
科学研究への応用
2-フェニル-5-[2-(ピリジン-3-イル)ピペリジン-1-イル]ペント-3-イン-2-オールは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成における構成単位として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性を研究されています.
医学: さまざまな疾患に対する治療薬としての可能性を探るための研究が進行中です。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
2-フェニル-5-[2-(ピリジン-3-イル)ピペリジン-1-イル]ペント-3-イン-2-オールの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の用途によって異なり、現在も研究されています .
類似の化合物との比較
類似の化合物
- 2-フェニル-5-(ピリジン-2-イル)ピペリジン-1-イル]ペント-3-イン-2-オール
- 2-フェニル-5-(ピリジン-4-イル)ピペリジン-1-イル]ペント-3-イン-2-オール
独自性
2-フェニル-5-[2-(ピリジン-3-イル)ピペリジン-1-イル]ペント-3-イン-2-オールは、その独特の構造配置により、独特の化学的および生物学的特性を付与するため、ユニークです。
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.
Pyridine Derivatives: Compounds containing the pyridine ring, such as dihydropyridines.
Uniqueness
2-PHENYL-5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYN-2-OL is unique due to its combination of a piperidine ring, a pyridine ring, and a phenyl group, which provides a versatile platform for various chemical reactions and applications. This structural complexity allows for a wide range of functionalization and potential biological activities.
特性
分子式 |
C21H24N2O |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
2-phenyl-5-(2-pyridin-3-ylpiperidin-1-yl)pent-3-yn-2-ol |
InChI |
InChI=1S/C21H24N2O/c1-21(24,19-10-3-2-4-11-19)13-8-16-23-15-6-5-12-20(23)18-9-7-14-22-17-18/h2-4,7,9-11,14,17,20,24H,5-6,12,15-16H2,1H3 |
InChIキー |
QEJMNZRTUNAIPH-UHFFFAOYSA-N |
正規SMILES |
CC(C#CCN1CCCCC1C2=CN=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047804.png)
![6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11047814.png)
![Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11047819.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047825.png)
![1-Phenyl-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B11047831.png)
![1-cyclohexyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047835.png)
![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)
![2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11047851.png)

![6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047855.png)



